4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Description
“4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is complex, involving multiple rings and functional groups. The presence of the triazole ring is a key feature . Unfortunately, specific structural data for this compound was not found in the available literature.
Scientific Research Applications
Antiviral Activity
Some compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral activity . For instance, compound 8b exhibited significant antiviral activity in plaque-reduction assays .
Antimicrobial Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have demonstrated antimicrobial properties. Specifically, compounds 4d, 6c, 7b, and 8a showed strong antibacterial and/or antifungal activities .
Antibacterial Activity
The [1,2,4]triazolo[4,3-a]quinoxaline compound 4d showed strong in vitro activity against S. aureus, while compound 6c was effective against E. coli .
Antifungal Activity
Compounds 6c, 7b, and 8a showed the greatest activity against C. albicans, with minimum inhibitory concentrations (MICs) ranging from 78 to 112 μg/l .
Cytotoxicity
Some [1,2,4]triazolo[4,3-a]quinoxaline compounds, such as 8d, 8i, and 8l, exhibited cytotoxic activities with potent IC50 values against MDA-MB-231 and MCF-7 cells .
Anticancer Activity
The [1,2,4]triazolo[4,3-a]quinoxaline compounds 8d, 8i, and 8l showed potent anticancer activity against MDA-MB-231 and MCF-7 cells, with IC50 values comparable to the reference drug Erlotinib .
properties
IUPAC Name |
4-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-5-1-17(2-6-18)23(31)26-19-7-3-15(4-8-19)20-9-10-21-27-28-22(30(21)29-20)16-11-13-25-14-12-16/h1-14H,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVDHKRAWNKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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